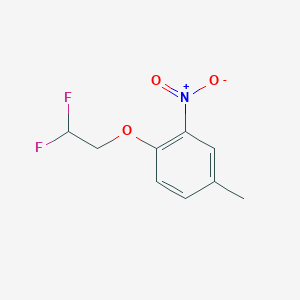
1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-ジフルオロエトキシ)-4-メチル-2-ニトロベンゼンは、ベンゼン環にジフルオロエトキシ基、メチル基、ニトロ基が結合した有機化合物です。
準備方法
合成経路と反応条件: 1-(2,2-ジフルオロエトキシ)-4-メチル-2-ニトロベンゼンの合成は、一般的に4-メチル-2-ニトロフェノールと2,2-ジフルオロエタノールを塩基の存在下で反応させることにより行われます。反応は、ジフルオロエトキシ結合の形成を促進するために還流条件下で行われます。一般的な反応スキームは以下のとおりです。
4-メチル-2-ニトロフェノール+2,2-ジフルオロエタノール塩基、 還流1-(2,2-ジフルオロエトキシ)-4-メチル-2-ニトロベンゼン
工業的製造方法: この化合物の工業的製造には、同様の合成経路が採用されますが、より大規模に行われます。連続フロー反応器の使用と反応条件の最適化により、製造プロセスの効率と収率を向上させることができます。また、蒸留や再結晶などの精製工程により、目的の生成物を高純度で得ることができます。
化学反応解析
反応の種類: 1-(2,2-ジフルオロエトキシ)-4-メチル-2-ニトロベンゼンは、以下を含むさまざまな化学反応を起こします。
還元: ニトロ基は、触媒(例えば、炭素上のパラジウム)の存在下で水素ガスなどの還元剤を用いてアミノ基に還元することができます。
置換: ジフルオロエトキシ基は、求核置換反応に関与することができ、求核剤がフッ素原子を置き換えます。
酸化: メチル基は、過マンガン酸カリウムなどの強力な酸化剤を用いてカルボン酸に酸化することができます。
一般的な試薬と条件:
還元: 水素ガス、炭素上のパラジウム、溶媒としてエタノール。
置換: ナトリウムメトキシドなどの求核剤、溶媒としてジメチルスルホキシド。
酸化: 過マンガン酸カリウム、溶媒として水。
主要な生成物:
還元: 1-(2,2-ジフルオロエトキシ)-4-メチル-2-アミノベンゼン。
置換: 使用する求核剤によって生成物が異なります。
酸化: 1-(2,2-ジフルオロエトキシ)-4-カルボキシ-2-ニトロベンゼン。
科学研究への応用
1-(2,2-ジフルオロエトキシ)-4-メチル-2-ニトロベンゼンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 特に特定の薬理学的特性を持つ分子を設計する際の医薬品開発における潜在的な使用について検討されています。
産業: ユニークな特性を持つ特殊化学品や材料の製造に使用されます。
化学反応の分析
Types of Reactions: 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as sodium methoxide, dimethyl sulfoxide as solvent.
Oxidation: Potassium permanganate, water as solvent.
Major Products:
Reduction: 1-(2,2-Difluoroethoxy)-4-methyl-2-aminobenzene.
Substitution: Products depend on the nucleophile used.
Oxidation: 1-(2,2-Difluoroethoxy)-4-carboxy-2-nitrobenzene.
科学的研究の応用
1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
1-(2,2-ジフルオロエトキシ)-4-メチル-2-ニトロベンゼンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。ジフルオロエトキシ基は、化合物の親油性を高めることができ、生体膜への浸透を促進します。ニトロ基は、酸化還元反応に関与し、細胞成分と相互作用する反応性中間体の生成につながる可能性があります。
類似化合物:
1-(2,2-ジフルオロエトキシ)-4-メチルベンゼン: ニトロ基がなく、化学反応性と用途が異なります。
1-(2,2-ジフルオロエトキシ)-2-ニトロベンゼン:
1-(2,2-ジフルオロエトキシ)-4-ニトロベンゼン: メチル基がなく、化学的特性と用途が異なります。
独自性: 1-(2,2-ジフルオロエトキシ)-4-メチル-2-ニトロベンゼンは、ベンゼン環にジフルオロエトキシ基、メチル基、ニトロ基が組み合わされていることから、ユニークな化合物です。
類似化合物との比較
1-(2,2-Difluoroethoxy)-4-methylbenzene: Lacks the nitro group, resulting in different chemical reactivity and applications.
1-(2,2-Difluoroethoxy)-2-nitrobenzene:
1-(2,2-Difluoroethoxy)-4-nitrobenzene: Lacks the methyl group, leading to variations in chemical properties and uses.
Uniqueness: 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene is unique due to the combination of the difluoroethoxy, methyl, and nitro groups on the benzene ring
特性
IUPAC Name |
1-(2,2-difluoroethoxy)-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-6-2-3-8(15-5-9(10)11)7(4-6)12(13)14/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIKTDRZHQHPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














